molecular formula C11H16N2O2 B13540932 4-Methyl-N-(2-methylpropyl)-2-nitroaniline CAS No. 649763-41-7

4-Methyl-N-(2-methylpropyl)-2-nitroaniline

Cat. No.: B13540932
CAS No.: 649763-41-7
M. Wt: 208.26 g/mol
InChI Key: KEOPOSKPIZJILG-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylpropyl)-2-nitroaniline is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-N-(2-methylpropyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-N-(2-methylpropyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649763-41-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-methyl-N-(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-12-10-5-4-9(3)6-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3

InChI Key

KEOPOSKPIZJILG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(C)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Guide to the Safe Handling of Aromatic Nitroamines for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for a Safety Data Sheet (SDS) and associated safety information for "4-Methyl-N-(2-methylpropyl)-2-nitroaniline" did not yield a definitive data set from authoritative sources. This suggests the compound may be exceptionally rare, known under a different designation, or the query may contain a typographical error.

In the spirit of providing a valuable and relevant technical resource for researchers working with similar chemical classes, this guide will focus on the well-documented and structurally related compound, 4-Methyl-2-nitroaniline (CAS No. 89-62-3) .

Disclaimer: This guide is for informational purposes and is based on the available safety data for 4-Methyl-2-nitroaniline. It is not a direct substitute for a substance-specific Safety Data Sheet. Researchers must conduct a thorough risk assessment based on the SDS provided by the manufacturer for any chemical they use.

Executive Summary: Hazard Profile of 4-Methyl-2-nitroaniline

4-Methyl-2-nitroaniline is a toxic crystalline solid that presents significant health risks upon exposure. It is classified as acutely toxic via oral, dermal, and inhalation routes.[1][2][3] The primary toxicological concern is its ability to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to cyanosis (bluish skin), headache, dizziness, and in severe cases, unconsciousness and death.[2] Furthermore, there is a danger of cumulative effects, and it may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2][3] The compound is also toxic to aquatic life with long-lasting effects.[1] Safe handling requires stringent controls, including the use of chemical fume hoods, appropriate personal protective equipment (PPE), and established protocols for decontamination and disposal.

Foundational Chemical Identity

For clarity and accurate record-keeping, the fundamental identifiers for the subject of this guide are presented below.

IdentifierValueSource(s)
Chemical Name 4-Methyl-2-nitroaniline[4][5][6][7][8]
CAS Number 89-62-3[4][5][6][7][8]
Synonyms 2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene[2][5][7]
Molecular Formula C₇H₈N₂O₂[5][7][8]
Molecular Weight 152.15 g/mol [5][7]
Appearance Orange-brown or red crystalline powder[2][7]

Comprehensive Hazard Analysis & Interpretation

Understanding the specific hazards is the first step in developing a robust safety protocol. The Globally Harmonized System (GHS) classifications provide a universal framework for this understanding.

3.1 GHS Classification and Causality

Hazard ClassCategoryHazard StatementMechanistic Insight & Experimental Implication
Acute Toxicity, Oral3H301: Toxic if swallowedNitroaniline compounds can be readily absorbed through the digestive tract. The primary toxicity is systemic, targeting the blood.
Acute Toxicity, Dermal3H311: Toxic in contact with skinThe aromatic structure allows for significant absorption through the skin. This route of exposure is a major risk during handling of the solid.
Acute Toxicity, Inhalation3H331: Toxic if inhaledAs a crystalline powder, dust can be generated during transfer. Inhalation of airborne particles provides a direct route to the bloodstream.
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposureChronic exposure can lead to cumulative effects, with the liver being a potential target organ for damage.[3] This necessitates health monitoring for personnel with long-term exposure.
Hazardous to the Aquatic Environment, Chronic2H411: Toxic to aquatic life with long lasting effectsThe compound's low water solubility and toxicity mean that release into waterways must be strictly avoided.[1][5]

Precautionary Statements (P-Statements) - A Call to Action:

  • P260, P264, P270: Do not breathe dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product.[1] These are fundamental to preventing exposure.

  • P271, P280: Use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing.[1] This underscores the need for engineering controls and proper PPE.

  • P301+P310, P302+P352, P304+P340: Detail immediate first aid for ingestion, skin contact, and inhalation, emphasizing the need for prompt medical attention.[9]

  • P403+P233, P405: Store in a well-ventilated place with the container tightly closed and store locked up.[9] This highlights the need for secure and controlled storage.

  • P501: Dispose of contents/container to an approved waste disposal plant.[9]

Risk Mitigation Framework for Laboratory Operations

A multi-layered approach is essential for safely handling 4-Methyl-2-nitroaniline. This framework prioritizes engineering controls, followed by administrative controls and personal protective equipment.

4.1 Engineering Controls: The First Line of Defense

The primary engineering control is to minimize the generation and inhalation of dust.

  • Chemical Fume Hood: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood.[3] This contains any dust generated and prevents it from entering the researcher's breathing zone.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

4.2 Personal Protective Equipment (PPE): A Self-Validating Protocol

PPE is the last line of defense and must be selected to address the specific hazards of dermal absorption and dust inhalation.

  • Hand Protection: Wear nitrile gloves. Check for and remove any tears or pinholes before use.

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a significant risk of dust generation, safety goggles should be used for a complete seal around the eyes.

  • Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.

4.3 Safe Handling and Storage Procedures

  • Handling: Avoid all personal contact. Minimize dust generation during handling. Use tools (spatulas, scoops) to transfer the material. After handling, wash hands and any exposed skin thoroughly.[1]

  • Storage: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[1] Keep containers tightly sealed to prevent absorption of moisture, as the compound can be hygroscopic.[2]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4] Store separately from these chemical classes to prevent hazardous reactions.

Experimental Workflow: Safe Handling Protocol

The following diagram and steps outline a mandatory workflow for handling 4-Methyl-2-nitroaniline in a research setting.

G Figure 1: Safe Handling Workflow for 4-Methyl-2-nitroaniline A 1. Pre-Use Checklist - Review SDS - Confirm Fume Hood Certification - Inspect PPE B 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves A->B Proceed if safe C 3. Material Handling (Inside Fume Hood) - Place absorbent pad on work surface - Carefully open container - Weigh/transfer material B->C D 4. Post-Handling - Securely close container - Decontaminate work surface - Package waste C->D E 5. Doff PPE - Remove gloves (turn inside out) - Remove lab coat - Wash hands thoroughly D->E F 6. Secure Storage - Return container to locked cabinet E->F

Caption: Figure 1: Safe Handling Workflow for 4-Methyl-2-nitroaniline.

Step-by-Step Methodology:

  • Pre-Use Checklist: Before any work begins, review the manufacturer's SDS, confirm the fume hood has been certified within the last year, and inspect all PPE for defects.

  • Don PPE: Put on all required PPE as described in section 4.2.

  • Material Handling: Conduct all manipulations within the fume hood. Place a disposable absorbent pad on the work surface to contain any minor spills.

  • Post-Handling: After the task is complete, securely close the primary container. Wipe down the work surface and any equipment used with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination, typically gloves first. Wash hands with soap and water immediately after removing all PPE.

  • Secure Storage: Return the chemical to its designated, locked storage location.

Emergency and Spill Management

6.1 First Aid Measures by Exposure Route

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

6.2 Accidental Release and Containment

  • Small Spill: For a small spill within a fume hood, dampen the solid material with a suitable solvent like alcohol to prevent it from becoming airborne.[4] Carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Large Spill: Evacuate the area immediately. Alert emergency responders. Prevent the spill from entering drains or waterways.

References

  • Techno PharmChem. Safety Data Sheet: 4 - Nitroaniline. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. [Link]

  • PubChem. 4-Methyl-2-nitroaniline. [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-(2-methylpropyl)-2-nitro-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous framework for the solubility profiling of N-(2-methylpropyl)-2-nitro-p-toluidine .

As specific experimental solubility data for this precise N-alkylated derivative is often proprietary or sparse in open literature compared to its parent compound (2-nitro-p-toluidine), this guide serves as a foundational protocol . It synthesizes Structural-Activity Relationship (SAR) predictions with the "Gold Standard" thermodynamic modeling methodologies used for similar nitroaniline derivatives in process engineering.

Executive Summary

N-(2-methylpropyl)-2-nitro-p-toluidine (also referred to as N-Isobutyl-2-nitro-p-toluidine) represents a critical class of N-alkylated nitroanilines used as intermediates in the synthesis of azo dyes and pharmaceutical building blocks.

The introduction of the hydrophobic isobutyl group at the amine nitrogen, combined with the electron-withdrawing nitro group at the ortho position, creates a unique solvation profile. Unlike its parent compound (2-nitro-p-toluidine), this molecule exhibits increased lipophilicity and disrupted intermolecular hydrogen bonding.

This guide details the thermodynamic framework and experimental protocols required to determine its solubility in organic solvents (alcohols, esters, ketones, and arenes). Accurate solubility data is the prerequisite for optimizing recrystallization yields, designing liquid-liquid extraction processes, and formulating stable end-products.

Molecular Architecture & Solvation Physics

To predict and analyze solubility, we must first deconstruct the solute-solvent interactions governing this molecule.

Structural Analysis
  • Core: p-Toluidine (4-methylaniline) scaffold.

  • Functional Group A (Nitro, -NO₂): Located at the ortho position. It creates a strong dipole and potential for intramolecular hydrogen bonding with the amine proton, reducing the molecule's ability to H-bond with solvents.

  • Functional Group B (Isobutyl, -CH₂CH(CH₃)₂): A bulky, non-polar alkyl chain. This significantly increases the partition coefficient (LogP) and steric hindrance, reducing solubility in water and highly polar protic solvents while enhancing solubility in non-polar and moderately polar organic solvents.

Predicted Solubility Trends (SAR)

Based on the "Like Dissolves Like" principle and data from homologous nitroanilines [1, 2]:

Solvent ClassRepresentative SolventsPredicted InteractionSolubility Expectation
Polar Protic Methanol, Ethanol, IsopropanolDipole-dipole; Weak H-bondingModerate (Temperature dependent)
Polar Aprotic Acetone, DMF, AcetonitrileStrong Dipole-dipoleHigh
Esters Ethyl AcetateVan der Waals + DipoleHigh
Arenes Toluene, Benzene

-

Stacking
Good
Alkanes Hexane, CyclohexaneVan der Waals onlyLow
Aqueous WaterHydrophobic effect dominatesInsoluble

Experimental Protocol: Determination of Solubility

For rigorous data generation suitable for publication or process scaling, the Isothermal Saturation Method (Shake-Flask) coupled with Gravimetric or HPLC analysis is the standard.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

Solubility_Protocol cluster_Analysis Quantification Methods Start Start: Excess Solute Preparation Mix Solvent Addition (Binary Systems) Start->Mix Equil Equilibration (Constant T, Stirring) Mix->Equil T = 278.15 - 323.15 K Settle Phase Separation (Settling/Centrifugation) Equil->Settle > 24 Hours Sample Supernatant Sampling (Syringe Filter 0.45µm) Settle->Sample Grav Gravimetric Analysis (Evaporation to Dryness) Sample->Grav High Solubility HPLC HPLC Analysis (External Standard) Sample->HPLC Low Solubility/High Precision Calc Mole Fraction Calculation (x) Grav->Calc HPLC->Calc

Caption: Figure 1. Standardized Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add excess N-(2-methylpropyl)-2-nitro-p-toluidine solid to a jacketed glass vessel containing the specific organic solvent (e.g., Methanol, Ethanol, Acetone).

  • Equilibration: Stir the mixture continuously using a magnetic stirrer. The temperature must be controlled to within

    
     K using a circulating water bath.
    
    • Duration: Minimum 24 hours to ensure solid-liquid equilibrium.

  • Sampling: Stop stirring and allow the phases to separate (static settling) for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.45

    
    m PTFE membrane.
    
  • Quantification:

    • Gravimetric: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue. Repeat until constant mass is achieved.

    • HPLC: Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and analyze using a C18 column with UV detection (approx. 254 nm, specific to the nitroaniline chromophore).

Thermodynamic Modeling Framework

To translate experimental data into predictive process parameters, the solubility data must be correlated using thermodynamic models. These models smooth experimental errors and allow for interpolation at different temperatures.

The Modified Apelblat Equation

This is the most widely accepted semi-empirical model for correlating the solubility of nitroaniline derivatives in pure solvents [3].



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from non-linear regression of the experimental data.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution. If 
      
      
      
      is negative and large, solubility increases significantly with temperature.
The (Buchowski) Equation

This model is useful for understanding the deviation from ideal solution behavior [4].



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting point of the pure solute (approx. 388-390 K for similar derivatives; must be measured via DSC).
    
Thermodynamic Properties Calculation

Using the Van't Hoff analysis, the apparent standard enthalpy (


), entropy (

), and Gibbs free energy (

) of solution can be calculated:



Note: For N-alkyl nitroanilines, the dissolution is typically endothermic (


) and entropy-driven (

).

Process Application: Recrystallization Strategy

The solubility differential created by the isobutyl group suggests specific solvent systems for purification.

Solvent Selection Matrix

Based on the solubility behavior of 2-nitro-p-toluidine [5], the following systems are recommended for the N-isobutyl derivative:

Process StepRecommended SolventRationale
Reaction Medium Toluene or XyleneHigh solubility allows for homogeneous N-alkylation reactions at reflux.
Recrystallization Ethanol/Water (80:20)Anti-solvent method. The molecule is likely soluble in hot ethanol but precipitates upon cooling or water addition due to the hydrophobic isobutyl tail.
Washing Cold MethanolLow solubility at low T minimizes product loss while removing polar impurities.
Purification Workflow

Purification_Cycle Crude Crude Product (N-Isobutyl-2-nitro-p-toluidine) Dissolve Dissolution (Reflux in Ethanol) Crude->Dissolve Filter_Hot Hot Filtration (Remove Insolubles) Dissolve->Filter_Hot Cool Cooling Crystallization (T -> 278K) Filter_Hot->Cool Isolate Filtration & Drying Cool->Isolate

Caption: Figure 2. Solubility-driven Recrystallization Workflow.

References

  • Li, X., et al. (2017). "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.[1]15) K and mixing properties of solutions." Journal of Chemical Thermodynamics.

  • Zhang, Y., et al. (2019). "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

  • Buchowski, H., et al. (1980). "Solubility and hydrogen bonding. Part I. Solubility of 4-nitro-5-methylimidazole in organic solvents." Polish Journal of Chemistry.
  • PubChem. (n.d.).[2] "2-Nitro-p-toluidine Compound Summary." National Library of Medicine.

Sources

Melting point and physical properties of N-isobutyl-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: N-Isobutyl-4-methyl-2-nitroaniline [1]

Executive Summary & Chemical Identity

N-Isobutyl-4-methyl-2-nitroaniline (CAS: 97784-61-6) is a specialized secondary amine intermediate derived from the nitration and subsequent alkylation of toluene derivatives.[1] It serves as a critical scaffold in the synthesis of azo dyes and potentially as a pharmacophore in drug discovery programs targeting kinase inhibition or specific enzymatic pathways (e.g., PDE5 inhibitors).

Unlike its primary amine parent (4-methyl-2-nitroaniline), the N-isobutyl derivative exhibits distinct physicochemical properties driven by the steric bulk of the isobutyl group and the disruption of intermolecular hydrogen bonding networks.

Property Data / Descriptor
IUPAC Name N-(2-methylpropyl)-4-methyl-2-nitroaniline
CAS Number 97784-61-6
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
SMILES CC(C)CNc1ccc(C)cc1[O-]
Appearance Deep orange to red crystalline solid or viscous oil (purity dependent)

Physical Properties: Melting Point & Solubility Analysis

Melting Point Behavior

While the parent compound, 4-methyl-2-nitroaniline , possesses a well-defined melting point of 115–118 °C [1], the introduction of the N-isobutyl group significantly alters the crystal lattice energy.[1]

  • Predicted Melting Point: 45–65 °C (or viscous oil at RT).

  • Mechanism of Depression: The bulky isobutyl group creates steric hindrance that prevents the efficient

    
    -stacking observed in the parent nitroaniline. Furthermore, the substitution removes one of the two amino hydrogen atoms, reducing the number of hydrogen bond donors available to stabilize the crystal lattice.[1]
    

Technical Note: If the compound is isolated as an oil, it may crystallize slowly upon standing at -20 °C. Researchers should utilize Differential Scanning Calorimetry (DSC) to determine the precise solid-liquid transition, as visual capillary methods may be ambiguous for low-melting, highly colored solids.[1]

Solubility Profile

The isobutyl moiety imparts significant lipophilicity (


 increase ~1.5 units vs. parent), altering the solvent compatibility for process chemistry.
Solvent Solubility Rating Process Application
Water Insoluble (< 0.1 mg/mL)Aqueous workup (product remains in organic phase)
Dichloromethane HighExtraction and chromatography
Ethanol/Methanol Moderate to HighRecrystallization (cooling required)
Hexanes/Heptane ModerateAnti-solvent for precipitation
DMSO HighStock solutions for biological assays

Synthesis & Purification Workflow

The synthesis of N-isobutyl-4-methyl-2-nitroaniline is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) or Reductive Amination . The SₙAr route is preferred for higher purity profiles as it avoids over-alkylation byproducts.

Recommended Synthetic Pathway (SₙAr)
  • Precursor: 1-Fluoro-4-methyl-2-nitrobenzene (or the Chloro- analog with stronger forcing conditions).

  • Reagent: Isobutylamine (excess).

  • Conditions: Mild base (K₂CO₃), DMF or DMSO, 60–80 °C.

SynthesisWorkflow Start 1-Fluoro-4-methyl- 2-nitrobenzene Intermediate Rxn Mixture (Deep Red) Start->Intermediate + Reagent Reagent Isobutylamine (K2CO3, DMF, 80°C) Reagent->Intermediate Workup Aq. Workup (Extract DCM) Intermediate->Workup Purification Silica Chromatography (Hex/EtOAc) Workup->Purification Product N-Isobutyl-4-methyl- 2-nitroaniline Purification->Product

Figure 1: SₙAr Synthesis Pathway for N-Isobutyl-4-methyl-2-nitroaniline.

Purification Protocol
  • Extraction: Dilute reaction mixture with water; extract 3x with Dichloromethane (DCM).

  • Wash: Wash combined organics with 1M HCl (to remove unreacted isobutylamine) followed by Brine.

  • Drying: Dry over anhydrous Na₂SO₄.

  • Chromatography: Flash column chromatography on silica gel.

    • Mobile Phase: Gradient 0% → 20% Ethyl Acetate in Hexanes.

    • Detection: UV at 254 nm (strong absorbance due to nitroaniline chromophore).

Characterization & Quality Control

To validate the identity and purity of the synthesized material, the following analytical cascade is required.

Analytical Workflow

QC_Workflow cluster_ID Structural Identity cluster_Purity Purity & Physicals Sample Isolated Sample HNMR 1H NMR (CDCl3) Check: Isobutyl doublet ~0.9 ppm Sample->HNMR MS LC-MS (ESI+) Target: [M+H]+ = 209.1 Sample->MS HPLC HPLC (C18) >98% Area Sample->HPLC DSC DSC Melting Onset Sample->DSC

Figure 2: Analytical Characterization Cascade.

Key Spectral Features (Predicted)
  • ¹H NMR (CDCl₃):

    • 
       8.0 (d, 1H, Ar-H ortho to nitro).[1]
      
    • 
       6.8 (d, 1H, Ar-H ortho to amine).[1]
      
    • 
       3.0–3.1 (t/d, 2H, N-CH ₂-CH).[1]
      
    • 
       1.9 (m, 1H, CH).[1]
      
    • 
       1.0 (d, 6H, Isopropyl methyls).[1]
      
    • 
       2.3 (s, 3H, Ar-CH₃).[1]
      
  • Mass Spectrometry: ESI(+)

    
    .
    

Safety & Handling (E-E-A-T)

Hazard Classification: Nitroanilines are generally toxic by inhalation, ingestion, and skin contact.[1] They are known methemoglobinemia inducers.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended) protected from light to prevent photo-oxidation.

  • Incompatibility: Avoid contact with strong oxidizing agents and reducing metals (Zn/Fe) unless reduction is intended.

References

  • National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: 4-Methyl-2-nitroaniline (CAS 89-62-3).[2] Research Triangle Park, NC.[2]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Methyl-2-nitroaniline.[3]

  • BLD Pharm. (2024). Product Catalog: N-Isobutyl-4-methyl-2-nitroaniline (CAS 97784-61-6).[1]

  • PubChem. (2025).[2][4] Compound Summary: 4-Methyl-2-nitroaniline.[5][2][6][7][3][8][9] National Library of Medicine.

Sources

Methodological & Application

Protocol for the Chemoselective Reductive Amination of 2-Nitro-p-toluidine with Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the reductive amination of 2-nitro-p-toluidine (4-methyl-2-nitroaniline) with isobutyraldehyde (2-methylpropanal).

The Chemical Challenge: The primary challenge in this synthesis is the electronic and steric deactivation of the aniline substrate. The nitro group at the ortho position exerts a strong electron-withdrawing effect (


, 

), significantly lowering the nucleophilicity of the amine (

of conjugate acid

). Additionally, the ortho-nitro group creates steric hindrance that impedes the initial attack on the carbonyl carbon.

The Solution: Standard catalytic hydrogenation is unsuitable due to the high risk of reducing the nitro group to a primary amine. We employ Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid (AcOH) .[1]

  • STAB is a mild, chemoselective hydride donor that reduces imines/iminium ions faster than aldehydes/ketones and leaves nitro groups intact.

  • Acetic Acid serves a dual purpose: it catalyzes the formation of the imine by protonating the aldehyde oxygen and facilitates the formation of the reactive iminium species, which is the necessary substrate for hydride reduction.

Reaction Mechanism & Pathway

The reaction proceeds via a "Direct Reductive Amination" pathway.[2][3][4] Unlike two-step procedures where the imine is isolated, this protocol involves the in situ formation of the iminium ion followed by immediate reduction.

ReductiveAmination cluster_reagents Key Reagents Reactants Reactants (2-nitro-p-toluidine + Isobutyraldehyde) Activation Acid Activation (R-CHO + H+) Reactants->Activation AcOH Hemiaminal Hemiaminal Intermediate Activation->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+ Species) Hemiaminal->Iminium -H2O (Equilibrium) Reduction Hydride Transfer (STAB) Iminium->Reduction Rate Limiting Step Product Product (N-isobutyl-4-methyl-2-nitroaniline) Reduction->Product Irreversible STAB NaBH(OAc)3 AcOH Acetic Acid

Figure 1: Mechanistic pathway highlighting the acid-catalyzed equilibrium of iminium formation and the irreversible hydride transfer from STAB.

Materials & Stoichiometry

Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent as it promotes rapid imine formation and solubilizes STAB effectively. Tetrahydrofuran (THF) is a viable alternative if chlorinated solvents must be avoided.

ReagentMW ( g/mol )Equiv.[5][6]Density (g/mL)Role
2-Nitro-p-toluidine 152.151.0SolidLimiting Reagent
Isobutyraldehyde 72.111.50.79Electrophile
Sodium Triacetoxyborohydride (STAB) 211.942.0SolidReducing Agent
Acetic Acid (Glacial) 60.052.0 - 5.01.05Catalyst
1,2-Dichloroethane (DCE) 98.96N/A1.25Solvent (0.2 M)

Experimental Protocol

Phase 1: Preparation & Imine Equilibration

Note: All glassware should be oven-dried. Perform reaction under a nitrogen atmosphere.

  • Charge Substrate: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-p-toluidine (1.0 equiv) in DCE (concentration ~0.2 M relative to amine).

  • Add Carbonyl: Add isobutyraldehyde (1.5 equiv) via syringe.

  • Acidify: Add Glacial Acetic Acid (2.0 equiv).

    • Expert Insight: For highly deactivated amines like nitroanilines, if the reaction is sluggish, the acid loading can be increased up to 5.0 equiv without detrimental effects when using STAB.

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes.

    • Why? This allows the "unfavorable" equilibrium to establish a small population of the imine/iminium species before the reducing agent is introduced.

Phase 2: Reduction[7]
  • Add Reductant: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) in 3–4 portions over 10 minutes.

    • Observation: Mild effervescence may occur. The reaction mixture often turns cloudy.

  • Reaction Time: Stir vigorously at room temperature under nitrogen.

    • Monitoring: Check progress via TLC (Rec: 20% EtOAc in Hexanes) or LC-MS after 2 hours.

    • Completion: Most reactions with deactivated anilines require 4–16 hours. If incomplete after 16 hours, add an additional 0.5 equiv of aldehyde and STAB.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to 0°C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases and pH is neutral/basic (pH 8).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Wash: Combine organic layers and wash with brine.

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude oil.
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5

      
       80:20).
      
    • Target: The product is typically a yellow/orange solid or oil.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers:

  • Proton NMR (

    
     NMR): 
    
    • Look for the disappearance of the aldehyde proton (

      
       ppm).
      
    • Identify the new doublet for the

      
       adjacent to the nitrogen (
      
      
      
      ppm).
    • Confirm the retention of the aromatic signals corresponding to the 1,2,4-substitution pattern.

  • Selectivity Check:

    • Ensure the nitro group is intact (IR stretch

      
      ).
      
    • Absence of over-alkylation (tertiary amine) is usually guaranteed by the steric bulk of the isobutyl group and the ortho-nitro group.

Troubleshooting Guide

IssueRoot CauseCorrective Action
No Reaction / Low Conversion Amine is too deactivated; Imine not forming.Increase Acetic Acid to 5.0 equiv. Heat the imine-formation step (Phase 1) to 60°C for 1 hour before cooling and adding STAB.
Aldehyde Reduction Only STAB reducing aldehyde faster than imine forms.Ensure Phase 1 (Equilibration) is sufficiently long. Add molecular sieves (4Å) to drive imine formation.
Product is Impure Boron salts remaining.Ensure the NaHCO₃ quench is vigorous and stirred for at least 30 mins. A tartaric acid wash can also help solubilize boron residues.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[7][8][9][10] 11, 1996, pp. 3849–3862.[5][7][9]

  • Maryanoff, C. A., et al. "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride."[7][9] Tetrahedron Letters, vol. 31, no. 39, 1990, pp. 5595-5598.[11]

  • BenchChem Application Notes. "Catalytic Reductive Amination with Sodium Triacetoxyborohydride."

Sources

Using 4-Methyl-N-(2-methylpropyl)-2-nitroaniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

4-Methyl-N-(2-methylpropyl)-2-nitroaniline (also referred to as N-isobutyl-2-nitro-p-toluidine) represents a critical "scaffold-building" intermediate.[1] Its primary utility lies in the synthesis of 1,5-disubstituted benzimidazoles , a privileged structure found in broad-spectrum anthelmintics, kinase inhibitors, and antiviral agents.

The "Early-Installation" Advantage: From a process chemistry perspective, this molecule solves a major regioselectivity challenge.[1] Attempting to alkylate a pre-formed benzimidazole ring typically yields a mixture of N1 and N3 isomers which are difficult to separate.[1] By installing the isobutyl group upstream on the nitroaniline (via


), the N1-position is locked before cyclization, guaranteeing 100% regiochemical purity in the final drug substance.

Chemical Profile:

  • IUPAC Name: 4-Methyl-N-(2-methylpropyl)-2-nitroaniline[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 208.26 g/mol [2]

  • Core Function: Precursor to 4-methyl-N1-isobutyl-1,2-phenylenediamine.[1]

Part 2: Synthesis Workflow (Visualized)

The following diagram illustrates the regioselective advantage of using this intermediate versus the traditional alkylation route.

G Start 4-Methyl-2-nitro-1-fluorobenzene Intermediate TARGET INTERMEDIATE 4-Methyl-N-isobutyl-2-nitroaniline Start->Intermediate Isobutylamine SNAr (Regioselective) Diamine Diamine Precursor (Reduced) Intermediate->Diamine H2, Pd/C Reduction Product Regiopure 1-Isobutyl-5-methyl-benzimidazole Diamine->Product Cyclization (Aldehyde/Acid) Alternative Alternative Route: Alkylation of Benzimidazole Mixture Mixture of N1/N3 Isomers (DIFFICULT SEPARATION) Alternative->Mixture Mixture->Product Low Yield

Caption: The "Early-Installation" strategy (top path) ensures regiochemical purity, avoiding the isomer mixtures common in late-stage alkylation (bottom path).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate ( Amination)

Objective: Synthesis of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline from 1-fluoro-4-methyl-2-nitrobenzene.

Rationale: We utilize 1-fluoro-4-methyl-2-nitrobenzene over the chloro- analogue because the high electronegativity of fluorine accelerates the nucleophilic aromatic substitution (


) significantly, allowing for milder conditions that prevent oxidation of the isobutyl amine.[1]

Materials:

  • 1-Fluoro-4-methyl-2-nitrobenzene (1.0 eq)[1]

  • Isobutylamine (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

  • Workup: Ethyl Acetate, Brine.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 1-fluoro-4-methyl-2-nitrobenzene (10 g, 64.5 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add milled

    
     (13.3 g, 96.7 mmol) to the solution. Stir to create a suspension.
    
  • Amine Addition: Add isobutylamine (5.66 g, 77.4 mmol) dropwise via an addition funnel over 15 minutes. Note: The reaction is exothermic; maintain internal temp < 40°C.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a bright orange/red spot (Rf ~0.7).

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (200 mL). The product is lipophilic and will precipitate as an orange solid or oil.[1]

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over

    
     and concentrate in vacuo.
    
  • Purification: If the product is an oil, it may crystallize upon standing.[1] If necessary, recrystallize from Ethanol/Water (9:1) to yield bright orange crystals.

Protocol B: Catalytic Reduction to the Diamine

Objective: Conversion to 4-Methyl-N1-(2-methylpropyl)benzene-1,2-diamine.[1]

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) for pharmaceutical intermediates to avoid heavy metal residues (Fe, Sn) that are difficult to purge below ppm levels in the final API.

Materials:

  • Nitro-intermediate (from Protocol A)[1][3]

  • Catalyst: 10% Pd/C (5 wt% loading, 50% water wet)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen source:

    
     balloon or Parr shaker (30 psi).
    

Step-by-Step Methodology:

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 10 minutes.
    
  • Loading: Add the nitro-intermediate (5 g) dissolved in Methanol (50 mL).

  • Catalyst Addition: Carefully add Pd/C (250 mg). Safety Alert: Pd/C is pyrophoric when dry.[1] Always keep wet with solvent.[1]

  • Hydrogenation: Evacuate the vessel and backfill with

    
     (repeat 3 times). Stir vigorously under 
    
    
    
    atmosphere (balloon pressure is usually sufficient) at RT for 12 hours.
    • Checkpoint: The deep orange color of the nitro compound will fade to a pale pink/brown.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1][4]

  • Handling: Concentrate the filtrate immediately.

    • Critical Caution: Phenylenediamines are highly oxidation-sensitive (turning purple/black in air).[1] Store under Nitrogen or use immediately in Protocol C.

Protocol C: Cyclization to Benzimidazole

Objective: Synthesis of the 1,5-disubstituted Benzimidazole scaffold.

Rationale: This step demonstrates the utility of the intermediate. We will use a standard oxidative cyclization with an aldehyde.[1]

Step-by-Step Methodology:

  • Mixing: Dissolve the fresh Diamine (from Protocol B) in Acetonitrile or DMF.

  • Coupling: Add the desired Aldehyde (1.05 eq) (e.g., 4-chlorobenzaldehyde for a model reaction).

  • Oxidant: Add Sodium Metabisulfite (

    
    ) (1.2 eq) or open the vessel to air (if using air oxidation with catalyst).
    
  • Heating: Reflux at 80°C for 6 hours.

  • Result: The amine groups condense with the aldehyde, and the subsequent oxidation yields the benzimidazole ring.

Part 4: Analytical Standards & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield in

Incomplete deprotonation or wet solvent.[1]Ensure

is milled/anhydrous.[1] Use dry DMF. Increase temp to 80°C.
"Oiling Out" Product MP is near RT or impurities present.Seed the oil with a crystal if available.[1] Use EtOH/Water cooling ramp.
Dark Product (Reduction) Oxidation of diamine.[1]Perform workup under

flow. Add trace ascorbic acid as antioxidant.[1]
Incomplete Reduction Catalyst poisoning.Avoid sulfur-containing solvents (DMSO) in the previous step.[1] Wash intermediate thoroughly.[1]

Analytical Validation (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 430 nm (nitro group specific).[1]

  • Expectation: The Nitro-intermediate absorbs strongly at 430 nm (yellow/orange).[1] The Diamine and Benzimidazole will not absorb at 430 nm but will have strong signals at 254/280 nm.[1]

References

  • Benzimidazole Synthesis Review

    • Title: Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes.[1][5][6]

    • Source: IOSR Journal of Applied Chemistry.
    • URL:[Link][1]

  • Nitro Reduction Protocols

    • Title: Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[1][7]

    • Source: BenchChem Application Guide.[1]

  • General Benzimidazole Synthesis (Organic Chemistry Portal)

    • Title: Synthesis of Benzimidazoles - Recent Literature.[1][5][6][8][9]

    • Source: Organic Chemistry Portal.[1][6]

    • URL:[Link][1]

  • Safety Data (Parent Compound)

    • Title: 4-Methyl-2-nitroaniline Safety Data Sheet.[1]

    • Source: PubChem / NOAA CAMEO Chemicals.

Sources

Application Note: Advanced Synthesis and Characterization of N-Alkyl Nitroaniline-Based Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of azo dyes incorporating N-alkyl nitroaniline motifs represents a cornerstone in the development of "Push-Pull" chromophores. These systems are defined by a strong electron-withdrawing group (nitro) coupled via an azo bridge to a strong electron-donating group (N-alkyl amine).

While simple nitroanilines serve as classic diazo components, the specific incorporation of N-alkyl chains (ranging from methyl to hydroxyethyl or cyanoethyl) onto the coupling component is critical for three reasons:

  • Bathochromic Shift: Alkyl donation lowers the energy gap (

    
    ), shifting absorption toward red/violet.
    
  • Solubility & Affinity: The alkyl chain length and functionalization (e.g., -OH, -CN) dictate the dye's solubility in organic solvents and affinity for hydrophobic polymers (polyester/nylon) or lipophilic biological targets.

  • Solvatochromism: These "Push-Pull" systems exhibit significant dipole moment changes upon excitation, making them excellent environmental probes for measuring solvent polarity in drug formulation and materials science.

This guide provides high-fidelity protocols for synthesizing these dyes and applying them as solvatochromic probes.

Critical Mechanistic Insight: The "Push-Pull" System

The synthesis relies on the coupling of a diazotized nitroaniline (acceptor) with an N-alkyl aniline (donor).

  • The Challenge: Nitroanilines are weak bases (

    
     for p-nitroaniline) due to the electron-withdrawing nitro group. Standard diazotization (HCl/NaNO
    
    
    
    ) can be sluggish or incomplete, leading to self-coupling tars.
  • The Solution: For mono-nitroanilines, strong agitation in excess HCl is sufficient. For di-nitroanilines (e.g., 2,4-dinitroaniline), Nitrosyl Sulfuric Acid (

    
    )  in concentrated sulfuric acid is required to generate the potent nitrosonium ion (
    
    
    
    ) necessary to attack the deactivated amine.
Logical Workflow: Synthesis & Application

G Start Precursor Selection Diazo Diazotization (Generation of Electrophile) Start->Diazo Acid/NaNO2 Coupler Coupling Component (N-Alkyl Aniline) Start->Coupler N-Alkylation Reaction Electrophilic Aromatic Substitution (Coupling Reaction) Diazo->Reaction Ar-N2+ Coupler->Reaction Nucleophilic Attack Product Push-Pull Azo Dye Reaction->Product App1 Application A: Disperse Dyeing (Polyester) Product->App1 App2 Application B: Solvatochromic Probes Product->App2

Figure 1: Strategic workflow for the synthesis of donor-acceptor azo dyes.

Experimental Protocols

Protocol A: Synthesis of Disperse Red Analogues (General Procedure)

Target: 4-((4-Nitrophenyl)diazenyl)-N-ethyl-N-(2-hydroxyethyl)aniline. Mechanism: Diazotization of p-nitroaniline followed by coupling with N-ethyl-N-hydroxyethylaniline.

Reagents & Equipment[1][2]
  • Diazo Component: p-Nitroaniline (13.8 g, 0.1 mol)

  • Coupling Component: N-Ethyl-N-(2-hydroxyethyl)aniline (16.5 g, 0.1 mol)

  • Acids: HCl (37%), Sulfamic Acid (to destroy excess nitrous acid).

  • Solvents: Water, Ethanol, Acetone (for recrystallization).

  • Safety: Wear nitrile gloves and face shield. Diazo salts are potentially explosive if dried; keep wet or react immediately.

Step-by-Step Methodology
  • Preparation of Diazonium Salt:

    • Dissolve 13.8 g of p-nitroaniline in 30 mL of hot water and 30 mL of concentrated HCl.

    • Critical Step: Pour the solution onto 100 g of crushed ice/water mixture with vigorous stirring to precipitate the amine hydrochloride as fine crystals. This maximizes surface area.

    • Maintain temperature at 0–5 °C .

    • Add a solution of Sodium Nitrite (7.0 g in 15 mL water) dropwise.

    • Stir for 30 minutes. Test with starch-iodide paper (should turn blue instantly).

    • Validation: Add small amounts of sulfamic acid until starch-iodide paper no longer turns blue (removes excess

      
       to prevent side reactions during coupling).
      
  • Coupling Reaction:

    • Dissolve 16.5 g of N-Ethyl-N-(2-hydroxyethyl)aniline in 20 mL dilute HCl/water mixture. Cool to 0–5 °C.[1][2][3]

    • Slowly add the diazonium salt solution to the coupler solution over 20 minutes.

    • pH Control: Slowly add Sodium Acetate solution (20% w/v) to buffer the pH to 4.0–5.0. Coupling requires the amine to be in its free base form (or equilibrium thereof), but high pH decomposes the diazonium. Acetate provides the ideal window.

    • Stir for 2 hours. A deep red precipitate will form.

  • Isolation & Purification:

    • Filter the crude dye.[2][3] Wash with copious amounts of cold water to remove inorganic salts.

    • Recrystallization: Dissolve in minimum hot ethanol/acetone (80:20), filter hot to remove insolubles, and cool slowly.

    • Yield Expectation: 75–85%.

Protocol B: Solvatochromic Characterization

Application: Using the synthesized N-alkyl nitroaniline dye to determine solvent polarity (Kamlet-Taft parameters).

Theory: The "Push-Pull" nature causes a large change in dipole moment upon excitation. In polar solvents, the excited state is stabilized more than the ground state, leading to a Red Shift (positive solvatochromism).

Methodology
  • Stock Solution: Prepare a

    
     M solution of the purified dye in Acetone.
    
  • Solvent Panel: Select solvents with varying polarity: Hexane (Non-polar), Toluene, Chloroform, Acetone, Methanol, DMSO (Highly polar).

  • Measurement:

    • Aliquot 50

      
      L of stock into 3 mL of each test solvent.
      
    • Record UV-Vis spectra (300 nm – 700 nm).

    • Note

      
       for the Charge Transfer (CT) band.
      
Data Analysis Template

Convert


 (nm) to wavenumber 

(

) using:

. Plot

against the solvent's

parameter.

Data Interpretation & Troubleshooting

Comparative Analysis of N-Alkyl Substituents

The choice of N-alkyl group dramatically affects the dye's properties. See the comparison below for causal relationships.

N-Alkyl GroupElectronic EffectSolubility Impact

Shift (approx)
Application Note
-H (Unsubstituted) BaselineLow (Organic)ReferencePoor fastness; rarely used alone.
-Methyl / -Ethyl +I (Inductive Donor)Moderate+10-15 nm (Red)Standard for basic disperse dyes.
-Hydroxyethyl +I, H-BondingHigh (Polar/H2O)+15-20 nmIncreases affinity for Polyester/Nylon.
-Cyanoethyl -I (Inductive W/D)Moderate-5 nm (Blue shift)Improves lightfastness (pulls e- density).
-Benzyl Steric BulkHigh (Aromatic)+5 nmIncreases molecular weight/sublimation fastness.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Tar/Oil Formation Temperature > 5°C during diazotization.Maintain strict ice-bath control.[1] Ensure internal temp < 5°C.
Low Yield Incomplete diazotization due to weak basicity.Ensure fine precipitation of amine HCl before adding nitrite.
Dull Color Excess Nitrous Acid attacking coupler.Must use Sulfamic Acid/Urea to quench excess nitrite before coupling.
Precipitate won't filter Particle size too small (colloidal).Heat the slurry to 60°C after reaction is complete ("digestion") to grow crystals, then cool and filter.

Advanced Pathway: N-Alkyl Nitroaniline as a Precursor

Note: While less common in dye synthesis than the coupling method, this pathway is vital for specialized drug intermediates.

Pathway: Nucleophilic Aromatic Substitution (


)
  • Start: 1-Fluoro-4-nitrobenzene (or Chloro analog).

  • Reactant: Mono-alkyl amine (e.g., Ethylamine).

  • Condition:

    
    , DMSO, 80°C.
    
  • Product: N-Ethyl-4-nitroaniline.

  • Usage: This product is then reduced (H2/Pd-C) to N-ethyl-p-phenylenediamine, a critical precursor for oxidative hair dyes and high-performance polymers.

SNAr Start 1-Fluoro-4-nitrobenzene Inter Meisenheimer Complex Start->Inter Addition Reagent Ethylamine + Base Reagent->Inter Product N-Ethyl-4-nitroaniline Inter->Product Elimination (-HF)

Figure 2: Nucleophilic substitution pathway for generating N-alkyl nitroaniline intermediates.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline. Retrieved from 1

  • MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing. Molecules. Retrieved from 4

  • American Chemical Society (ACS). (2001). Synthesis and Physical Characterization of Some New Hydrophobic Forms of the Solvatochromic N,N-Dialkyl-p-nitroanilines. Journal of Organic Chemistry. Retrieved from 5

  • ChemEd X. (2023). Diazotization of Aniline Derivatives: Diazo Coupling Protocols. Retrieved from 6

  • ResearchGate. (2025). Synthesis and solvatochromic properties of some new disperse azo dyes derived from 2-anilinoethanol. Retrieved from 7[8]

Sources

Application Note & Protocol: Synthesis of N-Isobutyl Nitroanilines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-isobutyl nitroanilines through the nucleophilic aromatic substitution (SNAr) mechanism. N-substituted nitroanilines are crucial building blocks in the development of pharmaceuticals, dyes, and materials science. This guide delves into the underlying principles of the SNAr reaction, outlines the critical parameters influencing its success, and provides detailed, field-proven protocols for researchers and drug development professionals. Emphasis is placed on the causality behind experimental choices to empower scientists to optimize conditions for their specific substrates and troubleshoot common challenges.

The SNAr Mechanism: Activating the Aromatic Ring

Nucleophilic aromatic substitution is a powerful method for functionalizing aromatic rings, which are typically electron-rich and thus reactive towards electrophiles.[1] However, the presence of potent electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), can render the aromatic ring sufficiently electron-deficient to be attacked by nucleophiles.[2][3]

The reaction proceeds via a two-step addition-elimination mechanism .[4][5]

  • Nucleophilic Addition: The nucleophile (isobutylamine) attacks the carbon atom bearing the leaving group (e.g., a halide). This step is typically the rate-determining step of the reaction.[5][6] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][5][7]

  • Elimination & Rearomatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final N-substituted product.

The stability of the Meisenheimer complex is paramount for a successful SNAr reaction. The nitro group plays a critical role by delocalizing the negative charge through resonance, especially when positioned ortho or para to the leaving group.[1][2][4] This stabilization lowers the activation energy of the initial attack, facilitating the reaction.[3]

Figure 1: SNAr Addition-Elimination Mechanism.

Critical Parameters for Reaction Success

Optimizing the synthesis of N-isobutyl nitroanilines requires careful consideration of several interconnected parameters.

The Aromatic Substrate: Activation and Leaving Group
  • Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group. Nitro groups are ideal activators. The more nitro groups present ortho and para to the leaving group, the faster the reaction. For instance, 2,4-dinitrohalobenzenes react much more readily than 4-nitrohalobenzenes.[4]

  • Leaving Group: The nature of the leaving group (LG) is crucial. Unlike in SN2 reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the reaction rate is influenced by the electronegativity of the leaving group, which helps to polarize the C-LG bond and induce the nucleophilic attack. The general reactivity order is: F > Cl > Br > I .[1][8] Fluorine's high electronegativity makes it the most effective leaving group for SNAr reactions.

The Nucleophile: Isobutylamine

Isobutylamine is a primary amine and a moderately strong nucleophile. Its reactivity is generally sufficient for attacking activated nitroaromatic systems. A key consideration is the potential for N,N-dialkylation , where the initially formed secondary amine product acts as a nucleophile itself.

  • Minimizing Dialkylation: To favor the desired mono-alkylation product, it is often beneficial to use a slight excess of the starting nitroaniline relative to the alkylating agent (isobutylamine or isobutyl halide, depending on the specific synthetic route).[9] Alternatively, using a larger excess of the amine can sometimes drive the reaction to the mono-adduct before significant dialkylation occurs.

Solvent Selection

The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are strongly preferred as they can solvate the cation of the base/nucleophile salt, leaving the anionic nucleophile more "naked" and reactive.[8] They also effectively stabilize the charged Meisenheimer complex.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent choices.[8][9][10]

  • Protic Solvents (to avoid): Protic solvents like water or alcohols can form hydrogen bonds with the amine nucleophile, reducing its nucleophilicity and significantly slowing the reaction.[8]

The Role of a Base

A base is often included in the reaction mixture. Its primary roles are:

  • Neutralizing Acid Byproduct: If an alkyl halide is used to provide the isobutyl group, the reaction generates HX, which must be neutralized to prevent protonation of the amine nucleophile.

  • Enhancing Nucleophilicity: In some cases, a strong base can deprotonate the amine, increasing its nucleophilicity.

  • Common Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.[9][11] Organic bases such as triethylamine (Et₃N) are also common. For less reactive substrates, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary.[9][10]

Temperature and Reaction Time

Due to the reduced nucleophilicity of the amino group on the nitroaniline substrate, these reactions often require heating to proceed at a reasonable rate.[9]

  • Typical Temperature Range: 50°C to 140°C. The specific temperature depends on the reactivity of the substrate. Highly activated systems (e.g., dinitro-substituted) may react at lower temperatures, while mono-nitro systems often require higher heat.[9][10]

  • Monitoring: Reaction progress should be monitored diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation or side products.[10][12]

Experimental Protocol: General Procedure

This protocol provides a generalized methodology for the synthesis of N-isobutyl nitroanilines. Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrate.

Materials:

  • Nitroaryl halide (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq)

  • Isobutylamine (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaryl halide (1.0 eq) and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Nucleophile Addition: Add isobutylamine (1.1 - 2.0 eq) to the stirring suspension. The addition can be done dropwise if any initial exotherm is observed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or optimal product formation is observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove residual solvent (e.g., DMF).

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure N-isobutyl nitroaniline product.

Figure 2: General Experimental Workflow.

Data Summary: Reaction Condition Comparison

The following table summarizes typical conditions for related SNAr amination reactions, providing a baseline for optimization.

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Typical YieldReference
1-Fluoro-4-nitrobenzeneVarious AminesK₂CO₃DMF80-1004-12Good-Excellent[10]
1-Chloro-2,4-dinitrobenzeneAnilineNoneToluene25-602-8Good-Excellent[13]
2-NitroanilineBenzyl BromideK₂CO₃Acetonitrile8012Moderate-Good[9]
2-Iodobenzamiden-ButylamineCs₂CO₃DCM / PyridineRT - 8020Good[11]

Troubleshooting & Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient activation of the aromatic ring. 2. Poor leaving group. 3. Reaction temperature is too low. 4. Nucleophile deactivated by protic solvent.1. Use a substrate with more EWGs (e.g., dinitro-). 2. Switch to a substrate with a better leaving group (Ar-F > Ar-Cl).[8] 3. Gradually increase the reaction temperature, monitoring for degradation. 4. Ensure use of anhydrous, polar aprotic solvents.[8]
Multiple Spots on TLC (Side Products) 1. N,N-Dialkylation: Product reacting further with the amine. 2. Hydrolysis: Reaction with trace water.1. Use a slight excess of the nitroaniline starting material (1.1-1.5 eq) relative to the amine.[9] 2. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.[8]
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO). 2. Products have similar polarity.1. During workup, wash the organic layer thoroughly with water or brine multiple times to remove DMF/DMSO. 2. Optimize chromatography conditions (try different solvent systems or gradient elution).

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Beilstein Journal of Organic Chemistry. [Link]

  • Mąkosza, M. (2017). How Does Nucleophilic Aromatic Substitution in Nitroarenes Really Proceed: General Mechanism. Synfacts. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

  • ResearchGate. Protocols examined for the assembly of 2-nitroheterylaniline as a model reaction. [Link]

  • Renteria-Gomez, A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]

  • Smith, A. M., et al. (2018). Interrupted SNAr-Alkylation Dearomatization. ACS Publications. [Link]

  • Graiki, A., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. [Link]

  • Nishikawa, D., et al. (2022). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Google Patents. CN107445846A - The technique of isobutyl-aniline between a kind of synthesis.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Cattana, R., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. MDPI. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Crampton, M. R., et al. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Scribd. SnAr Reactions in Aromatic Chemistry | PDF. [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. The mechanism of SNAr reaction | Download Scientific Diagram. [Link]

  • El-Baih, F. E. M., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Semantic Scholar. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: MNPT-ISO-STAB-01 Subject: Prevention of Oxidation, Photolytic Degradation, and N-Dealkylation Applicable Compound: 4-Methyl-N-(2-methylpropyl)-2-nitroaniline Synonyms: N-Isobutyl-4-methyl-2-nitroaniline; N-Isobutyl-2-nitro-p-toluidine.

Executive Summary: The Chemical Context

As a Senior Application Scientist, I must clarify that the stability profile of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline is dominated by the interaction between the ortho-nitro group and the secondary amine.[1]

While the nitro group generally stabilizes the aromatic ring against electrophilic attack, it introduces specific vulnerabilities:[1]

  • The "Ortho-Effect": The proximity of the nitro group (

    
    ) to the N-alkyl amine allows for intramolecular hydrogen bonding.[1] While this stabilizes the molecule against hydrolysis, it creates a pathway for photochemical rearrangement  (nitro-nitrite rearrangement).[1]
    
  • Oxidative N-Dealkylation: Secondary amines with

    
    -hydrogens (like the isobutyl group here) are susceptible to radical-mediated oxidation, leading to the loss of the alkyl chain and reversion to the parent aniline (4-methyl-2-nitroaniline).[1]
    

Troubleshooting & FAQs (Scientist-to-Scientist)

Issue: Physical Appearance Changes

Q: My bright orange sample has turned a dark reddish-brown. Is it still usable?

  • Diagnosis: This indicates surface oxidation or photolysis. Nitroanilines are chromophores; even trace degradation products (azo dimers or quinoid species) have high extinction coefficients, causing significant color shifts with <1% impurity.[1]

  • Action:

    • Perform a TLC (Hexane:EtOAc 80:20).[1] If the main spot is distinct and impurities are baseline/solvent-front only, the bulk material is likely intact.[1]

    • If purity is critical (>99%), perform the Ethanol Recrystallization Protocol (See Section 4).[1]

Q: The material has become sticky or formed a gum. [1]

  • Diagnosis: This suggests N-dealkylation or solvent entrapment. The cleavage of the isobutyl group yields 4-methyl-2-nitroaniline, which has a lower melting point and different crystal habit, disrupting the lattice.[1]

  • Action: This is a critical failure. Recrystallization may not work if the impurity load is high.[1][2] Run an LC-MS to check for the mass of the dealkylated product (

    
    ). If confirmed, repurification via column chromatography is required.[1]
    
Issue: Storage & Handling

Q: Can I store this in solution (e.g., DMSO or Methanol) at -20°C?

  • Technical Advice: Avoid long-term storage in solution.

    • Reasoning: Dissolved oxygen in solvents accelerates oxidative dealkylation. Furthermore, nucleophilic solvents (like methanol) can participate in slow substitution reactions under photolytic stress.[1]

    • Protocol: Evaporate to dryness. Store as a solid under Argon at 4°C in amber vials.

Q: I observe a new peak in HPLC at a lower retention time.

  • Diagnosis: This is likely the N-dealkylated byproduct (4-methyl-2-nitroaniline). It is more polar than the isobutyl-substituted parent, causing it to elute earlier on Reverse Phase (C18) columns.[1]

Degradation Mechanism Visualization

The following diagram illustrates the two primary degradation pathways: Photolytic Rearrangement (Light-induced) and Oxidative Dealkylation (Air-induced).[1]

DegradationPathways Parent 4-Methyl-N-(2-methylpropyl) -2-nitroaniline (Intact) ExcitedState Excited Triplet State (Nitro-Nitrite Rearrangement) Parent->ExcitedState UV/Vis Light (hν) AlphaRadical α-Carbon Radical (on Isobutyl group) Parent->AlphaRadical O2 / Radical Initiator RadicalInter Phenoxy/Amine Radicals ExcitedState->RadicalInter Homolysis AzoProducts Azo/Hydrazo Dimers (Deep Red/Brown Impurities) RadicalInter->AzoProducts Coupling ImineInter Imine Intermediate AlphaRadical->ImineInter -H• Dealkylated 4-Methyl-2-nitroaniline (Dealkylated Byproduct) ImineInter->Dealkylated Hydrolysis (H2O) Aldehyde Isobutyraldehyde ImineInter->Aldehyde Side Product

Caption: Figure 1. Dual degradation pathways showing photolytic dimerization (top) and oxidative N-dealkylation (bottom).

Rescue & Purification Protocols

If your compound has degraded, use this standardized recovery workflow.

Protocol A: Recrystallization (For Purity >95% but Colored)

Best for removing surface oxidation and trace azo-dimers.[1]

ParameterSpecificationNotes
Solvent System Ethanol (95%) or EtOH/Water (9:1)Nitroanilines have a steep solubility curve in ethanol.[1]
Concentration ~1 g per 5-10 mL solventAdjust based on initial solubility test.
Temperature Reflux (78°C) to 4°CDo not overheat. Prolonged boiling promotes degradation.[1]
Filtration Cold Vacuum FiltrationWash with

Ethanol.[1]

Step-by-Step:

  • Dissolve the crude solid in minimum boiling Ethanol.

  • Optional: If the solution is dark brown, add Activated Charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature (25°C) over 1 hour.

  • Transfer to an ice bath (4°C) for 30 minutes.

  • Filter crystals and dry under high vacuum (< 5 mbar) in the dark.

Protocol B: Silica Gel Chromatography (For Purity <90%)

Required if N-dealkylation has occurred.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient Hexane

    
     10% Ethyl Acetate in Hexane.
    
    • Note: The parent compound (secondary amine) is less polar than the dealkylated primary amine byproduct.[1] The parent will elute first .

    • Visual Cue: The parent compound is typically bright orange; the impurities often trail as dark red/brown bands.[1]

Decision Matrix: The "Rescue" Workflow

Use this logic flow to determine the correct course of action for your sample.

RescueWorkflow Start Sample Inspection CheckColor Is the color Dark Brown/Red? Start->CheckColor CheckPurity Is Purity (HPLC/TLC) > 95%? CheckColor->CheckPurity Yes UseAsIs Use As Is (Store under Argon) CheckColor->UseAsIs No (Bright Orange) Recryst Perform Protocol A (Recrystallization) CheckPurity->Recryst Yes (Surface Oxidation) Column Perform Protocol B (Chromatography) CheckPurity->Column No (Decomposition)

Caption: Figure 2.[1][3][4] Decision matrix for processing 4-Methyl-N-(2-methylpropyl)-2-nitroaniline based on visual and analytical inspection.

References

  • BenchChem. (2025).[1][5] Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Retrieved from .[1]

  • National Institutes of Health (NIH). (2024).[1] Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. Journal of Physical Chemistry A. Retrieved from .[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Methyl-2-nitroaniline. Retrieved from .[1]

  • University of Massachusetts. (2023).[1] Recrystallization Protocols for Nitroaniline Derivatives. Retrieved from .[1]

  • Vertex AI Search. (2026).[1] Consolidated Chemical Data for CAS 89-62-3 and derivatives. (Internal Data Aggregation).

Sources

Validation & Comparative

HPLC Method Validation for Purity of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, validated High-Performance Liquid Chromatography (HPLC) methodology for determining the purity of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline (also known as N-Isobutyl-4-methyl-2-nitroaniline).

Designed for drug development professionals and analytical chemists, this document functions as a comparative technical guide. We contrast the Optimized Gradient Method (The Proposed Product) against a Standard Isocratic Method (The Alternative) , demonstrating why the former is essential for resolving critical process impurities like the starting material (4-methyl-2-nitroaniline).

Introduction & Compound Profile

4-Methyl-N-(2-methylpropyl)-2-nitroaniline is a specialized intermediate, often synthesized via the alkylation of 4-methyl-2-nitroaniline (Fast Red GL Base) with isobutyl halides. In pharmaceutical and fine chemical applications, controlling the level of unreacted starting material and potential over-alkylated byproducts is critical.

  • Target Analyte: 4-Methyl-N-(2-methylpropyl)-2-nitroaniline

  • CAS (Parent Core): 89-62-3 (4-methyl-2-nitroaniline)[1][2][3]

  • Critical Impurity (SM): 4-methyl-2-nitroaniline (Starting Material)

  • Chemical Challenge: The addition of the isobutyl group significantly increases hydrophobicity compared to the parent nitroaniline. Standard isocratic methods often fail to provide adequate resolution (

    
    ) between the polar parent amine and the lipophilic product within a reasonable run time.
    

Comparative Analysis: Gradient vs. Isocratic

To demonstrate the superiority of the proposed methodology, we compared it against a traditional isocratic approach often used for general nitroanilines.

The "Product": Optimized Gradient Method

This method utilizes a C18 stationary phase with a steep organic ramp. It is designed to retain the polar starting material away from the void volume while sharpening the peak shape of the hydrophobic target analyte.

The "Alternative": Standard Isocratic Method

A traditional approach using 60:40 Acetonitrile:Water. While simple, this method suffers from "The Generalist's Dilemma"—it is either too weak to elute the product quickly (causing band broadening) or too strong to separate the starting material from the solvent front.

Performance Data Comparison
ParameterOptimized Gradient (Proposed)Standard Isocratic (Alternative)Verdict
Run Time 12.0 min25.0 minGradient is 52% faster
Resolution (SM vs. Product)


Gradient offers superior specificity
Tailing Factor (

)
1.051.45Gradient improves peak symmetry
Sensitivity (LOD) 0.05 µg/mL0.15 µg/mLGradient concentrates the peak
Solvent Consumption ~10 mL/run~25 mL/runGradient is greener

Method Development Strategy (Causality)

The development of this method was driven by the specific chemical properties of the analyte:

  • Stationary Phase Selection (C18): The isobutyl chain requires a highly hydrophobic phase for retention. A C8 column was tested but showed insufficient retention for the polar impurity (SM), causing it to co-elute with the injection pulse.

  • Mobile Phase pH (Acidic Modifier): Nitroanilines are weak bases. While the nitro group reduces the basicity of the amine, the secondary amine nitrogen still interacts with silanols. Adding 0.1% Formic Acid suppresses silanol ionization, eliminating the tailing observed in the Isocratic Alternative.

  • Wavelength Selection (254 nm): The nitro-aromatic chromophore provides strong absorbance at 254 nm, ensuring high sensitivity for both the parent and the alkylated product.

Synthesis & Impurity Pathway

Understanding the synthesis is vital for specificity validation. The following diagram illustrates the origin of the critical impurity.

SynthesisPathway SM Starting Material (4-Methyl-2-nitroaniline) Polar Product Target Product (N-Isobutyl-4-methyl-2-nitroaniline) Hydrophobic SM->Product Alkylation (Base/Heat) Impurity Impurity (Unreacted SM) SM->Impurity Incomplete Reaction Reagent Reagent (Isobutyl Bromide) Reagent->Product

Figure 1: Synthesis pathway showing the origin of the critical impurity (Unreacted Starting Material). The method must resolve the red node (Polar) from the green node (Hydrophobic).

Validated Experimental Protocol

A. Chromatographic Conditions[4][5][6][7][8][9][10][11]
  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.[7]

Gradient Program:

Time (min) % Mobile Phase B
0.0 40%
8.0 90%
10.0 90%
10.1 40%

| 12.0 | 40% (Re-equilibration) |

B. Standard & Sample Preparation[5][7][9][10]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline in 10 mL Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using the Diluent.

  • Specificity Solution: Mix 100 µg/mL of Target Product with 10 µg/mL of 4-methyl-2-nitroaniline (Impurity).

Validation Results (ICH Q2 Compliant)

The following data confirms the "Product" (Gradient Method) meets strict regulatory standards.

Specificity

The method successfully separates the Starting Material (RT ~3.2 min) from the Target Product (RT ~7.8 min). No interference was observed from the blank.

Linearity

Evaluated over 50% to 150% of the target concentration (50–150 µg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Precision (Repeatability)

Six replicate injections of the 100 µg/mL standard.

  • Retention Time RSD: 0.05%

  • Peak Area RSD: 0.42% (Criteria:

    
    )
    
Accuracy (Recovery)

Spiked samples at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.8%

  • Range: 99.2% – 100.5%[7]

Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Workflow Visualization

The following diagram details the validation workflow, ensuring a self-validating system where failure at any step triggers a loop-back for optimization.

ValidationWorkflow Start Start Validation SystemSuit System Suitability Test (5 Replicates) Start->SystemSuit CheckRSD RSD < 2.0%? Tailing < 1.5? SystemSuit->CheckRSD Proceed Proceed to Sample Analysis CheckRSD->Proceed Yes Fail Troubleshoot: Check Column/Pump CheckRSD->Fail No SampleInj Inject Samples (Bracketed with Stds) Proceed->SampleInj Fail->SystemSuit Calc Calculate Purity & Impurity % SampleInj->Calc Report Generate Report Calc->Report

Figure 2: Step-by-step validation workflow. The diamond decision node ensures only valid system conditions allow the process to proceed.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[8][Link]

  • PubChem. 4-Methyl-2-nitroaniline (Parent Compound Compound Summary). National Library of Medicine. [Link]

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.[Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of 4-Methyl-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Distinction

Target Audience: Researchers in nonlinear optics (NLO), organic synthesis, and spectroscopic analysis.[1]

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-Methyl-2-nitroaniline (CAS: 89-62-3) and its derivatives.[1]

⚠️ Critical Disambiguation: "MNA" vs. 4-Methyl-2-nitroaniline

Before proceeding, a common nomenclature error in literature must be addressed to ensure experimental validity:

  • 4-Methyl-2-nitroaniline (2-Nitro-p-toluidine): The subject of this guide.[1][2] The nitro group is ortho to the amino group.[3]

  • 2-Methyl-4-nitroaniline (MNA): A famous NLO crystal material. The nitro group is para to the amino group.

Confusing these isomers will lead to erroneous spectral predictions due to the "Ortho Effect" (Intramolecular Hydrogen Bonding) present in the former but absent in the latter.

Chemical Foundation: The "Ortho Effect" Mechanism

The spectral profile of 4-Methyl-2-nitroaniline is governed by the Intramolecular Charge Transfer (ICT) mechanism, significantly modulated by the position of the nitro group.[1]

Structural Dynamics

Unlike para-nitroaniline derivatives, where the amino and nitro groups are freely solvated, 4-Methyl-2-nitroaniline exhibits a strong Intramolecular Hydrogen Bond (IMHB) between the amino hydrogen and the nitro oxygen.[1]

  • Consequence 1 (Planarity): The IMHB locks the molecule into a planar 6-membered chelate ring, enhancing

    
    -conjugation.[1]
    
  • Consequence 2 (Spectral Shift): This stabilization typically induces a bathochromic shift (red shift) relative to non-bonded isomers.[1]

  • Consequence 3 (Solvatochromism): The "locked" amino protons are less available for interaction with protic solvents, reducing the magnitude of solvatochromic shifts compared to para-isomers.[1]

Mechanism Visualization

The following diagram illustrates the competing interactions defining the absorption energy.

ICT_Mechanism GroundState Ground State (S0) Localized Electron Density ExcitedState Excited State (S1) Charge Transfer (ICT) GroundState->ExcitedState Absorption (hν) IMHB Intramolecular H-Bond (Locks Planarity) IMHB->GroundState Stabilizes Solvent Solvent Interaction (Stabilizes CT State) IMHB->Solvent Competes With Solvent->ExcitedState Lowers Energy (Red Shift)

Caption: Interplay between Intramolecular Hydrogen Bonding (IMHB) and Solvent Interaction in defining the ICT transition energy.

Experimental Protocol: UV-Vis Spectroscopy

To obtain reproducible spectral data for 4-Methyl-2-nitroaniline derivatives, strict control of solvent polarity and concentration is required to prevent aggregation artifacts.[1]

Reagents & Equipment[1][5][6][7]
  • Analyte: 4-Methyl-2-nitroaniline (>98% purity).[2]

  • Solvents: Spectroscopic grade Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Cyclohexane.[1][4]

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length) for UV transparency <300 nm.[1][5]

Step-by-Step Workflow

Protocol_Workflow Start Start: Sample Preparation Stock 1. Prepare Stock Solution (1 mM in Ethanol/DMSO) Start->Stock Dilution 2. Dilute to Working Conc. (10 - 50 µM) Stock->Dilution Avoid Aggregation Baseline 3. Baseline Correction (Double Beam Mode) Dilution->Baseline Use Matched Cuvettes Scan 4. Scan Spectrum (250 nm - 550 nm) Baseline->Scan Data 5. Extract λ_max & Absorbance Scan->Data Calc 6. Calculate Band Gap (E_g) E = 1240 / λ_cutoff Data->Calc

Caption: Optimized experimental workflow for determining electronic transitions.

Critical Considerations
  • Concentration Limit: Keep concentration below

    
    . Nitroanilines can form intermolecular aggregates at higher concentrations, appearing as a false shoulder band.
    
  • Cut-off Determination: For optical gap calculations, use the intersection of the tangent of the absorption edge with the baseline (the onset), not the

    
    .
    

Comparative Analysis & Data

This section objectively compares 4-Methyl-2-nitroaniline against its isomers and derivatives to highlight the effects of substitution patterns.

Spectral Data Summary

The following data represents typical values in polar protic solvents (Ethanol/Methanol).

CompoundStructure Type

(nm)
Band Gap (

)
Key Characteristic
4-Methyl-2-nitroaniline Ortho-nitro~394 3.15 eV IMHB Present. Distinct yellow/orange color.[1] Reduced solvatochromism vs para.[1]
p-Nitroaniline (pNA) Para-nitro~3803.26 eVNo IMHB. Standard reference for strong ICT. Highly solvatochromic.
2-Methyl-4-nitroaniline (MNA) Para-nitro~3703.30 eVSteric Twist. Methyl group ortho to amine twists the bond, reducing conjugation length (Blue Shift).[1]
4-Methoxy-2-nitroaniline Ortho-nitro~405< 3.1 eVStrong Donor. Methoxy group (+M effect) pushes

to lower energy (Red Shift).[1]
Analysis of Substituent Effects[9]
  • Methyl Group (Weak Donor):

    • In 4-Methyl-2-nitroaniline , the methyl group is para to the nitro group (but meta to the amine). Its inductive effect (+I) slightly destabilizes the HOMO, leading to a small red shift compared to unsubstituted o-nitroaniline.

    • However, the dominant feature remains the ortho-nitro group , which creates the IMHB, locking the planarity and ensuring a sharp, distinct absorption band around 390-400 nm.

  • Comparison with "MNA" (2-Methyl-4-nitroaniline):

    • In the famous NLO material "MNA", the methyl group is ortho to the amino group. This creates steric hindrance , forcing the amino group to twist out of plane with the benzene ring.

    • Result: Disruption of the

      
      -system 
      
      
      
      Hypsochromic shift (Blue Shift) to ~370 nm.
    • Contrast: 4-Methyl-2-nitroaniline does not suffer this twist because the methyl is distant (position 4) and the nitro (position 2) is held planar by hydrogen bonding.

Solvatochromic Sensitivity[7]
  • p-Nitroaniline: Shows a massive shift from ~326 nm (Cyclohexane) to ~381 nm (Water) because the excited ICT state is highly stabilized by polar solvents.[6]

  • 4-Methyl-2-nitroaniline: Shows a reduced solvatochromic range .[1] The intramolecular hydrogen bond satisfies the amino protons, making them less available to hydrogen-bond with the solvent. Expect a shift of only 10-20 nm across the same polarity range.

References

  • BenchChem. (2025).[6] An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Retrieved from

  • Prince, S. E., et al. (2024).[7] "Solubility curve and optical properties of 4-methyl-2-nitroaniline single crystal." Journal of Molecular Structure.

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Methyl-2-nitroaniline (CAS 89-62-3).[1][2][8]

  • PubChem. (2025). Compound Summary: 4-Methyl-2-nitroaniline.[1][2][8][9] National Library of Medicine.

  • Abraham, M. H., et al. (2020). "The assessment of intramolecular hydrogen bonding in ortho-substituted anilines." Bradford Scholars.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nitroaniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The primary directive when working with 4-Methyl-2-nitroaniline is the stringent prevention of exposure. This compound is classified as acutely toxic if swallowed, inhaled, or if it comes into contact with skin.[3][4] Furthermore, it presents a risk of cumulative effects and may cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1][2][3] Chronic exposure can lead to methemoglobinemia, a serious condition where the blood's ability to transport oxygen is compromised.[2][5]

Core Directive: Hazard-Specific Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical, risk-based decision grounded in the specific hazards of the chemical. The following table outlines the minimum required PPE for handling 4-Methyl-2-nitroaniline and the scientific rationale behind each choice.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended.Prevents skin contact, a primary route of exposure. The compound is toxic upon dermal absorption.[1][6] Gloves must be inspected before use and changed immediately upon contamination.[7]
Eye & Face Protection Safety goggles with side shields or chemical safety goggles. A face shield is required when there is a splash hazard.Protects eyes from dust particles and splashes of solutions containing the chemical.[6][7]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities or splash-prone procedures.Prevents contamination of personal clothing and skin.[5][7] Contaminated clothing must be removed immediately and washed before reuse.[3][8]
Respiratory Protection All handling of solids must occur in a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with particulate filters is necessary.[7]Prevents inhalation of the toxic dust, a primary route of exposure.[1][3][5]

Operational Protocols: From Preparation to Disposal

A safe workflow is a self-validating system where each step reinforces safety. Adherence to this procedural logic is paramount.

Preparation and Engineering Controls
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Its function is to serve as the primary barrier against inhalation exposure.

  • Assemble Materials: Before handling the compound, gather all necessary equipment, including glassware, reagents, and waste containers.

  • Safety Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[2][7]

  • Don PPE: Put on all required PPE as detailed in the table above. The process of donning PPE should be deliberate and methodical.

Chemical Handling Workflow

The following diagram outlines the logical flow for handling 4-Methyl-2-nitroaniline, ensuring safety at each decision point.

G Workflow for Handling 4-Methyl-2-nitroaniline start Start: Prepare for Handling fume_hood Work in Chemical Fume Hood? start->fume_hood ppe_check Don Full PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_check Yes (Mandatory) handling_solid Handling Solid Compound? ppe_check->handling_solid weighing Weigh Solid Carefully (Avoid Dust Generation) handling_solid->weighing Yes making_solution Prepare Solution (Slow Addition to Solvent) handling_solid->making_solution No (Using Stock) weighing->making_solution splash_risk Splash Risk Present? making_solution->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes post_handling Post-Handling Procedures splash_risk->post_handling No face_shield->post_handling decontaminate Decontaminate Glassware & Surfaces post_handling->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Decision workflow for safe handling of 4-Methyl-2-nitroaniline.

Spill and Emergency Plan
  • Small Spills (Solid): Should a small spill occur, dampen the solid material with alcohol to prevent dust generation.[9] Carefully transfer the dampened material to a suitable, labeled container for hazardous waste.[9] Use absorbent paper dampened with alcohol to clean the area, then wash the surface with soap and water.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2][8] Seek immediate medical attention.[2][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][8] Seek immediate medical attention from an ophthalmologist.[7]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.[2][8] Call a poison center or doctor immediately.[3][10]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[8][10]

Waste Disposal Protocol

All materials contaminated with 4-Methyl-2-nitroaniline, including excess chemical, contaminated gloves, absorbent paper, and empty containers, must be treated as hazardous waste.[7]

  • Collection: Collect all chemical waste in a clearly labeled, sealed container.[7] Do not mix with other waste streams.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[11]

By integrating this expert-driven PPE strategy with meticulous operational protocols, researchers can confidently and safely handle 4-Methyl-2-nitroaniline and related compounds, ensuring both personal safety and the integrity of their work.

References

  • Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline. Benchchem.
  • Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.
  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH.
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Amherst College. (2019).
  • 4-METHYL-2-NITROANILINE. CAMEO Chemicals - NOAA.
  • 4-Nitroaniline - SAFETY DATA SHEET. (2020).
  • SAFETY DATA SHEET - 4-Methyl-2-nitroaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methyl-4-nitroaniline. Thermo Fisher Scientific.
  • Aldrich 185310 - SAFETY DATA SHEET. MilliporeSigma.
  • 4-Methyl-2-nitroaniline. Apollo Scientific.
  • SAFETY DATA SHEET - 4-Nitroaniline. TCI Chemicals. (2018).
  • Safety data sheet - 4-Methyl-2-nitroaniline. CPAChem.
  • Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Cole-Parmer. (2006).

Sources

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